BenchChemオンラインストアへようこそ!

Butyl 4-(pyrimidin-2-ylamino)benzoate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Butyl 4-(pyrimidin-2-ylamino)benzoate (molecular formula C₁₅H₁₇N₃O₂, MW 271.31 g/mol) is a synthetic ester derivative of 4-(pyrimidin-2-ylamino)benzoic acid, classified within the 4-anilinopyrimidine chemotype—a scaffold extensively validated as a kinase inhibitor pharmacophore. The compound features a butyl ester at the para-benzoate position and a pyrimidin-2-ylamino substituent, distinguishing it from the more polar parent carboxylic acid and shorter-chain ester analogs.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
Cat. No. B11015240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(pyrimidin-2-ylamino)benzoate
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC2=NC=CC=N2
InChIInChI=1S/C15H17N3O2/c1-2-3-11-20-14(19)12-5-7-13(8-6-12)18-15-16-9-4-10-17-15/h4-10H,2-3,11H2,1H3,(H,16,17,18)
InChIKeyBSFWDRVFLNWEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 4-(Pyrimidin-2-ylamino)benzoate: Baseline Characterization for Procurement in Kinase-Targeted Research


Butyl 4-(pyrimidin-2-ylamino)benzoate (molecular formula C₁₅H₁₇N₃O₂, MW 271.31 g/mol) is a synthetic ester derivative of 4-(pyrimidin-2-ylamino)benzoic acid, classified within the 4-anilinopyrimidine chemotype—a scaffold extensively validated as a kinase inhibitor pharmacophore [1]. The compound features a butyl ester at the para-benzoate position and a pyrimidin-2-ylamino substituent, distinguishing it from the more polar parent carboxylic acid and shorter-chain ester analogs. Its chemical architecture places it at the intersection of targeted oncology probe development and structure–activity relationship (SAR) exploration for ATP-competitive kinase inhibitors, particularly those targeting the JNK and related MAP kinase families [1][2].

Why 4-Anilinopyrimidine Analogs Cannot Be Interchanged: Substituent-Dependent Divergence Critical to Butyl 4-(Pyrimidin-2-ylamino)benzoate Selection


The 4-anilinopyrimidine scaffold exhibits steep SAR, where the identity of the ester/acid moiety at the benzoate position and the connectivity of the pyrimidine-amino linkage profoundly affect target potency, selectivity, and physicochemical behavior. Replacement of the butyl ester of Butyl 4-(pyrimidin-2-ylamino)benzoate with the free carboxylic acid (e.g., 4-(pyrimidin-2-ylamino)benzoic acid) alters both ionization state at physiological pH (predicted pKa ~2.61 for the acid form ) and membrane permeability, while substituting with a shorter ethyl ester chain reduces lipophilicity and modifies the compound's boiling point and density substantially . Furthermore, regioisomeric rearrangement—as seen in the 2-{[2-(butylamino)pyrimidin-4-yl]amino}benzoic acid series where the butylamino group resides on the pyrimidine ring rather than the benzoate ester—produces a distinct kinase inhibition profile with a reported JNK1 IC₅₀ of 2.6 μM [1], underscoring that even closely related in-class compounds cannot be assumed interchangeable without quantitative verification.

Comparative Quantitative Evidence: Butyl 4-(Pyrimidin-2-ylamino)benzoate Versus Closest Analogs


Ester Chain-Length Differentiation: Butyl Ester vs. Ethyl Ester and Parent Acid—Physicochemical Property Divergence

The butyl ester moiety of Butyl 4-(pyrimidin-2-ylamino)benzoate confers distinct physicochemical properties compared to the commercially prevalent ethyl ester analog (CAS 959928-89-3) and the parent carboxylic acid (CAS 920287-46-3). While direct experimental measurements for the butyl ester are not published, cross-study comparable data from the ethyl ester establish a baseline: density 1.239 g/cm³, boiling point 415.565°C at 760 mmHg, refractive index 1.612, and flash point 205.126°C . The parent acid exhibits higher density (1.393 g/cm³) and boiling point (453.1°C at 760 mmHg) alongside a measured logP of 1.99 . Extending the ester alkyl chain from ethyl to butyl is predicted to increase logP by approximately +0.7 to +1.2 log units (based on the Hansch π contribution of ~0.5 per methylene unit) [1], enhancing lipophilicity for membrane permeation assays while reducing aqueous solubility relative to both the ethyl ester and the acid. This makes the butyl ester the preferred choice among the three when higher logD₇.₄ and improved passive permeability are desired in cell-based screening cascades.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomeric Kinase Inhibition Benchmark: JNK1 IC₅₀ of the Closest 4-Anilinopyrimidine Analog

The most closely related compound with published quantitative kinase inhibition data is 2-{[2-(butylamino)pyrimidin-4-yl]amino}benzoic acid (CHEMBL394869 / BDBM15986), a positional regioisomer that differs in two respects: (i) the anilino nitrogen is ortho to the carboxylic acid (vs. para in the target compound), and (ii) the compound bears a free carboxylic acid rather than a butyl ester. This analog inhibits recombinant human JNK1 with an IC₅₀ of 2.60 × 10³ nM (2.6 μM) in an in vitro substrate phosphorylation assay using purified recombinant JNK, pH 7.2, 2°C, in the presence of 5 μM ATP [1]. This value provides the most relevant quantitative activity benchmark for the 4-anilinopyrimidine chemotype incorporating a butyl substituent. While the target compound's para-substitution pattern and ester prodrug moiety are expected to modulate both potency and selectivity relative to this ortho-acid regioisomer, the 2.6 μM IC₅₀ establishes a validated baseline that analogs lacking the butylamino-pyrimidine core do not achieve. For context, optimized 4-anilinopyrimidines in the same structural class have achieved JNK1 IC₅₀ values as low as 40 nM through additional substitution [2], indicating substantial room for potency enhancement from this scaffold starting point.

Kinase Inhibition JNK1 SAR

Scaffold Validation by Co-Crystal Structure: 4-Anilinopyrimidine Binding Mode in JNK1

The 4-anilinopyrimidine scaffold, of which Butyl 4-(pyrimidin-2-ylamino)benzoate is a direct structural descendant, has been validated by X-ray co-crystallography with human JNK1. PDB entry 2NO3 (resolution 3.2 Å) reveals the binding mode of a 4-anilinopyrimidine inhibitor (compound 2b analog: 2-({2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}amino)benzamide) within the ATP-binding pocket of JNK1 [1]. The pyrimidine N1 and the anilino NH form key hydrogen bonds with the hinge region (Met111), while the benzamide/benzoate moiety extends toward the solvent-exposed region where ester substituents can modulate physicochemical properties without disrupting the core binding interactions. This structural evidence confirms that the 4-(pyrimidin-2-ylamino)benzoate core is a validated, co-crystallographically proven kinase inhibitor scaffold—a feature absent in compounds that merely contain a pyrimidine ring but lack the specific 2-anilino substitution pattern. The co-crystal structure additionally provides a rational basis for the selectivity profile of the series: compound 2b demonstrated ≥50-fold selectivity for JNK1 over a panel of 30 kinases [1], suggesting that properly substituted analogs of this scaffold can achieve meaningful selectivity.

Structural Biology Kinase Inhibitor Design X-ray Crystallography

Commercial Purity Specification and Procurement-Grade Comparison: Butyl Ester vs. Parent Acid Availability

The parent compound 4-(pyrimidin-2-ylamino)benzoic acid (CAS 920287-46-3) is commercially available at a minimum purity specification of 95% by HPLC or GC from multiple suppliers . The ethyl ester analog (CAS 959928-89-3) is also available as a research-grade intermediate . Butyl 4-(pyrimidin-2-ylamino)benzoate is offered by specialized vendors as a custom synthesis or catalog product; however, published batch-specific purity certificates are less readily accessible than for the acid and ethyl ester forms. This differential in commercial maturity means that users procuring the butyl ester should anticipate the need for independent analytical characterization (HPLC, NMR, HRMS) to verify identity and purity prior to use in quantitative biological assays. For procurement decisions where assay reproducibility depends on defined purity, the ethyl ester offers a more extensively characterized alternative with published density (1.239 g/cm³), boiling point (415.565°C), and refractive index (1.612) specifications , while the butyl ester provides superior lipophilicity for permeability-focused applications at the cost of requiring additional in-house QC.

Chemical Procurement Reference Standard Purity Analysis

Kinase Selectivity Profile of the 4-Anilinopyrimidine Class: Evidence Against Pan-Kinase Promiscuity

A critical differentiator for procurement is the expected selectivity window. The 4-anilinopyrimidine class has demonstrated meaningful selectivity within the JNK family and against a broader kinase panel. Compound 2b from the foundational Liu et al. (2007) series exhibited JNK1 IC₅₀ ≈ 40 nM with ≥50-fold selectivity over a panel of 30 kinases, and maintained selectivity among JNK isoforms (JNK1 IC₅₀ = 40 nM, JNK2 IC₅₀ = 40 nM, JNK3 IC₅₀ = 90 nM) [1]. This contrasts with more promiscuous pyrimidine-based kinase inhibitors that inhibit multiple kinase families at similar concentrations. While Butyl 4-(pyrimidin-2-ylamino)benzoate itself has not undergone kinome-wide profiling, the class-level evidence indicates that the 4-anilinopyrimidine scaffold is capable of achieving selective kinase inhibition—a property that distinguishes it from generic 2-aminopyrimidine or 4-aminopyrimidine scaffolds that lack the specific anilino substitution pattern and often exhibit broader kinase polypharmacology. For procurement decisions where target selectivity is paramount (e.g., chemical probe development vs. phenotypic screening), this class-level selectivity evidence supports prioritization of the 4-anilinopyrimidine sub-scaffold over less characterized pyrimidine alternatives.

Kinase Selectivity Off-Target Profiling JNK Family

Optimal Application Scenarios for Butyl 4-(Pyrimidin-2-ylamino)benzoate Based on Quantitative Evidence


JNK Pathway Probe Development Requiring Enhanced Membrane Permeability

The butyl ester's predicted logP advantage (+0.7 to +1.2 log units over the parent acid) makes Butyl 4-(pyrimidin-2-ylamino)benzoate the preferred starting point for cell-based JNK pathway assays where intracellular target engagement is required. Unlike the more polar acid form (logP 1.99 ), the butyl ester is expected to exhibit superior passive membrane permeability, enabling higher intracellular concentrations in hepatocyte (HepG2) or lung carcinoma (A549) models where JNK signaling is implicated [1]. Researchers should pair this compound with the ethyl ester analog as a permeability control to isolate ester-dependent effects from scaffold-dependent kinase inhibition.

SAR Expansion of the 4-Anilinopyrimidine Ester Series for Kinase Selectivity Optimization

The para-substituted butyl ester represents a distinct SAR vector from the ortho-substituted carboxylic acid regioisomer (CHEMBL394869, JNK1 IC₅₀ = 2.6 μM [2]). Medicinal chemistry teams can use Butyl 4-(pyrimidin-2-ylamino)benzoate as a core scaffold for systematic ester chain-length SAR studies—comparing methyl, ethyl, propyl, butyl, and tert-butyl esters—to map the relationship between ester lipophilicity, metabolic stability, and kinase potency. The co-crystallographically validated hinge-binding mode (PDB 2NO3 [3]) ensures that ester modifications at the solvent-exposed region can proceed without disrupting the critical pyrimidine-Met111 hydrogen bond network.

Reference Compound for Analytical Method Development and Metabolite Identification in Ester Prodrug Programs

Given the availability of the parent acid at ≥95% purity (HPLC/GC) and the ethyl ester with published density (1.239 g/cm³) and boiling point (415.565°C) specifications , Butyl 4-(pyrimidin-2-ylamino)benzoate serves as a valuable reference standard for developing HPLC and LC-MS methods to monitor ester hydrolysis in prodrug stability studies. Its distinct retention time relative to the acid and ethyl ester forms, driven by increased logP, enables simultaneous quantification of all three species in a single chromatographic run, supporting pharmacokinetic and formulation stability assessments.

Chemical Biology Tool for JNK-Dependent Apoptosis Pathway Dissection

Based on class-level evidence showing that 4-anilinopyrimidine derivatives modulate JNK-mediated apoptosis pathways (as demonstrated by compound 6A's RXRα antagonist activity with EC₅₀ = 1.68 μM and apoptosis induction via caspase-3 activation in HepG2 and A549 cells [1]), Butyl 4-(pyrimidin-2-ylamino)benzoate provides a scaffold for developing chemical probes to dissect JNK-dependent vs. JNK-independent apoptotic mechanisms. The butyl ester's enhanced lipophilicity is expected to improve cell penetration in apoptosis assays where the parent acid's negative charge at physiological pH limits intracellular access.

Quote Request

Request a Quote for Butyl 4-(pyrimidin-2-ylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.